molecular formula C10H8Br2S B12930678 5-Bromo-2-(bromomethyl)-7-methylbenzo[b]thiophene

5-Bromo-2-(bromomethyl)-7-methylbenzo[b]thiophene

Cat. No.: B12930678
M. Wt: 320.05 g/mol
InChI Key: CEAPNLZBLKHZKE-UHFFFAOYSA-N
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Description

5-Bromo-2-(bromomethyl)-7-methylbenzo[b]thiophene is a heterocyclic compound that contains a thiophene ring substituted with bromine and methyl groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(bromomethyl)-7-methylbenzo[b]thiophene typically involves the bromination of a thiophene precursor. One common method is the selective halogenation using N-bromosuccinimide (NBS) under radical conditions . The reaction conditions often include the use of a solvent like chloroform or carbon tetrachloride and a radical initiator such as benzoyl peroxide.

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The scalability of these reactions is facilitated by the availability of brominating agents and the robustness of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(bromomethyl)-7-methylbenzo[b]thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-Bromo-2-(bromomethyl)-7-methylbenzo[b]thiophene in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules . This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(bromomethyl)-7-methylbenzo[b]thiophene is unique due to its dual bromine substitution, which provides enhanced reactivity and versatility in chemical synthesis compared to other thiophene derivatives. This makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

Molecular Formula

C10H8Br2S

Molecular Weight

320.05 g/mol

IUPAC Name

5-bromo-2-(bromomethyl)-7-methyl-1-benzothiophene

InChI

InChI=1S/C10H8Br2S/c1-6-2-8(12)3-7-4-9(5-11)13-10(6)7/h2-4H,5H2,1H3

InChI Key

CEAPNLZBLKHZKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1SC(=C2)CBr)Br

Origin of Product

United States

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